molecular formula C20H26N2 B2505946 N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine CAS No. 99918-45-3

N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine

Cat. No.: B2505946
CAS No.: 99918-45-3
M. Wt: 294.4 g/mol
InChI Key: DSWKXTYRMTZUHK-UHFFFAOYSA-N
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Description

Despropionyl meta-Methylfentanyl is a synthetic opioid that is structurally similar to fentanyl. It is an analogue of the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP) and is classified as a potent opioid. This compound is primarily used in research and forensic applications due to its structural similarity to known opioids .

Preparation Methods

The synthesis of Despropionyl meta-Methylfentanyl involves organic synthesis methods. The specific synthetic routes and reaction conditions are not publicly disclosed due to the potential for misuse and the compound’s high potency . Industrial production methods are also not widely available, as the compound is primarily used for research purposes.

Chemical Reactions Analysis

Despropionyl meta-Methylfentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Despropionyl meta-Methylfentanyl is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

    Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogues in various samples.

    Biology: Studied for its interactions with opioid receptors and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications and its pharmacological properties.

    Forensic Science: Used in the detection and analysis of fentanyl analogues in forensic toxicology

Mechanism of Action

Despropionyl meta-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Despropionyl meta-Methylfentanyl is structurally similar to other fentanyl analogues, such as:

  • Despropionyl ortho-Methylfentanyl
  • Despropionyl para-Methylfentanyl
  • Despropionyl meta-Fluorofentanyl
  • 3-Methylfentanyl

Compared to these compounds, Despropionyl meta-Methylfentanyl is unique due to the position of the methyl group on the phenyl ring, which can influence its binding affinity and potency .

Properties

IUPAC Name

N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWKXTYRMTZUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037103
Record name N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99918-45-3
Record name N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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